molecular formula C5H5Cl2N3O B14576716 2-Chloro-5-(chloromethyl)-5,6-dihydro[1,3]oxazolo[3,2-b][1,2,4]triazole CAS No. 61531-97-3

2-Chloro-5-(chloromethyl)-5,6-dihydro[1,3]oxazolo[3,2-b][1,2,4]triazole

Cat. No.: B14576716
CAS No.: 61531-97-3
M. Wt: 194.02 g/mol
InChI Key: ZSECPRHMUZQPMI-UHFFFAOYSA-N
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Description

2-Chloro-5-(chloromethyl)-5,6-dihydro[1,3]oxazolo[3,2-b][1,2,4]triazole is a heterocyclic compound that contains both oxazole and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(chloromethyl)-5,6-dihydro[1,3]oxazolo[3,2-b][1,2,4]triazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a chloromethyl-substituted oxazole with a triazole derivative. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(chloromethyl)-5,6-dihydro[1,3]oxazolo[3,2-b][1,2,4]triazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and a polar aprotic solvent.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxazole-triazole ketones or aldehydes.

Scientific Research Applications

2-Chloro-5-(chloromethyl)-5,6-dihydro[1,3]oxazolo[3,2-b][1,2,4]triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(chloromethyl)-5,6-dihydro[1,3]oxazolo[3,2-b][1,2,4]triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(chloromethyl)-5,6-dihydro[1,3]oxazolo[3,2-b][1,2,4]triazole is unique due to the combination of oxazole and triazole rings in its structure. This dual-ring system imparts distinct chemical properties and potential for diverse applications in various fields.

Properties

CAS No.

61531-97-3

Molecular Formula

C5H5Cl2N3O

Molecular Weight

194.02 g/mol

IUPAC Name

2-chloro-5-(chloromethyl)-5,6-dihydro-[1,3]oxazolo[3,2-b][1,2,4]triazole

InChI

InChI=1S/C5H5Cl2N3O/c6-1-3-2-10-5(11-3)8-4(7)9-10/h3H,1-2H2

InChI Key

ZSECPRHMUZQPMI-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=NC(=NN21)Cl)CCl

Origin of Product

United States

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